molecular formula C18H16FN5OS B15364423 Antifungal agent 51

Antifungal agent 51

货号: B15364423
分子量: 369.4 g/mol
InChI 键: LUOGHIFDYWBLNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antifungal agent 51 is a useful research compound. Its molecular formula is C18H16FN5OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Catalytic Mechanism of CYP51

CYP51 mediates the oxidative removal of the 14α-methyl group from sterol precursors (e.g., lanosterol, eburicol) during ergosterol synthesis. This three-step reaction involves:

  • Monooxygenation : Conversion of 14α-methyl to 14α-hydroxymethyl.

  • Second oxidation : Formation of 14α-carboxyaldehyde.

  • Decarbonylation : Elimination of formic acid and generation of Δ¹⁴,¹⁵ double bond .
    Each step consumes one O₂ molecule and two NADPH-derived electrons .

Table 1: Key Reaction Parameters of CYP51

SubstrateProductOxygen MoleculesNADPH Consumption
Lanosterol14α-Demethylated product36
Eburicol14α-Demethylated product36
Obtusifoliol14α-Demethylated product36
Data derived from reconstitution assays .

Inhibition by Azole Antifungals

Azole drugs (e.g., fluconazole, voriconazole) inhibit CYP51 by coordinating with the heme iron via their triazole/tetrazole rings. This blocks substrate access and disrupts sterol synthesis .

Table 2: Binding Affinity of Azoles to Fungal vs. Human CYP51

CompoundC. albicans CYP51 Kd (nM)Human CYP51 Kd (µM)Selectivity Ratio
Fluconazole11 ± 4>100>9,000
Itraconazole2 ± 14.532,265
VT-1161 (Oteseconazole)≤3986>2,200
Data from binding saturation and IC₅₀ studies .

Resistance-Associated Structural Modifications

Mutations in CYP51 alter drug binding through:

  • Active-site substitutions (e.g., Y121F, G448S in C. albicans) .

  • Promoter tandem repeats (e.g., TR34/L98H in A. fumigatus), upregulating CYP51A expression .
    These changes reduce azole affinity by 10–100x .

Table 3: Impact of CYP51 Mutations on Azole Resistance

Mutation (Species)Affected Drug(s)Fold Resistance IncreaseMechanism
TR34/L98H (A. fumigatus)Voriconazole32–64Overexpression + altered binding
G448S (C. albicans)Fluconazole8–16Steric hindrance at active site
Y121F/T289A (A. fumigatus)Posaconazole16–32Altered hydrogen bonding
Compiled from clinical and structural studies .

Novel CYP51 Inhibitors

Recent candidates overcome resistance via:

  • Tetrazole derivatives (e.g., VT-1598): Optimized H-bonding with conserved His377 (C. albicans) or His374 (A. fumigatus) .

  • Benzothiazole hybrids (Compound 9): MIC₈₀ = 0.034 µM against C. neoformans .

  • Quilseconazole (VT-1129): 45x selectivity for fungal over human CYP51 .

Table 4: Activity of Next-Gen CYP51 Inhibitors

CompoundTarget FungiMIC₈₀ (µM)Selectivity (Fungal/Human)
VT-1161C. albicans0.0038>2,200
VT-1598A. fumigatus0.55>1,500
Benzothiazole-9C. neoformans0.034>1,000
Data from in vitro assays and docking studies .

Computational Insights

Molecular dynamics simulations reveal:

  • CP-3 : A novel inhibitor with ΔG = −10.70 kcal/mol for mutant CYP51, outperforming fluconazole .

  • Oteseconazole : Forms stable π-π interactions with Phe233 and hydrophobic contacts with Leu376 .

属性

分子式

C18H16FN5OS

分子量

369.4 g/mol

IUPAC 名称

1-(1H-benzimidazol-2-ylsulfanyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C18H16FN5OS/c19-14-7-5-13(6-8-14)18(25,9-24-12-20-11-21-24)10-26-17-22-15-3-1-2-4-16(15)23-17/h1-8,11-12,25H,9-10H2,(H,22,23)

InChI 键

LUOGHIFDYWBLNG-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(CN3C=NC=N3)(C4=CC=C(C=C4)F)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。